molecular formula C6H10ClN3O B1410539 3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole CAS No. 1807982-70-2

3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole

Cat. No. B1410539
M. Wt: 175.61 g/mol
InChI Key: DQCVOCYASJARAF-UHFFFAOYSA-N
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Description

3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole, also known as CIPT, is a synthetic triazole compound that has been used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds and in the study of biochemical and physiological effects. CIPT is a versatile compound that has been used in the lab to study a range of biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole, a derivative of 1,2,4-triazole, has been explored for various synthesis and chemical property applications. Ivanova et al. (2006) developed a method for synthesizing 3-chloromethyl and 3-carboxaldehyde derivatives of 4,5-disubstituted 3-hydroxymethyl-1.2.4-triazoles, which can be derived from 3-mercapto-1,2,4-triazoles, highlighting its potential in creating diverse chemical compounds (Ivanova et al., 2006). Additionally, Shukla et al. (2014) focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, emphasizing the importance of such compounds in biological and chemical research (Shukla et al., 2014).

Corrosion Inhibition

In the field of material sciences, 3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole derivatives have been investigated as corrosion inhibitors. Li et al. (2007) synthesized triazole derivatives as new inhibitors for mild steel corrosion in acid media, demonstrating their potential in protecting industrial materials (Li et al., 2007). Similarly, Elbelghiti et al. (2016) explored the inhibition properties of triazole derivatives for mild steel corrosion, contributing significantly to the development of more effective corrosion inhibitors (Elbelghiti et al., 2016).

Potential Biological Applications

Although direct studies on 3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole were limited, related triazole compounds have been investigated for their biological implications. Wolf (1962) discussed the growth inhibition of Chlorella induced by 3-Amino-1,2,4-Triazole, suggesting the possible biological effects of triazole derivatives on plant growth (Wolf, 1962). This highlights the broader relevance of triazole compounds in biological research.

Applications in New Material Synthesis

1,2,4-Triazole derivatives, including 3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole, are significant in the development of new materials. Wang et al. (2007) detailed strategies towards syntheses of triazolyl- or triazolium-functionalized unsymmetrical energetic salts, demonstrating the compound's relevance in material science (Wang et al., 2007).

Safety And Hazards

The safety data sheet for a related compound, 3-Chloro-1-propanethiol, indicates that it is highly flammable, toxic if swallowed, causes skin irritation, serious eye damage, and is fatal if inhaled . It is also suspected of causing cancer and may damage fertility or the unborn child .

properties

IUPAC Name

3-chloro-1-(propan-2-yloxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O/c1-5(2)11-4-10-3-8-6(7)9-10/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCVOCYASJARAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCN1C=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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